(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate

DPP-4 inhibition Type 2 diabetes Scaffold hopping

(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate (CAS 1208075-07-3) is a heterocyclic amine oxalate salt featuring an imidazo[1,2-a]pyridine core substituted at the 2-position with a p-tolyl (4-methylphenyl) group and at the 3-position with an aminomethyl moiety. The compound has molecular formula C17H17N3O4 and molecular weight 327.34 g/mol.

Molecular Formula C17H17N3O4
Molecular Weight 327.34
CAS No. 1208075-07-3
Cat. No. B2724977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate
CAS1208075-07-3
Molecular FormulaC17H17N3O4
Molecular Weight327.34
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN.C(=O)(C(=O)O)O
InChIInChI=1S/C15H15N3.C2H2O4/c1-11-5-7-12(8-6-11)15-13(10-16)18-9-3-2-4-14(18)17-15;3-1(4)2(5)6/h2-9H,10,16H2,1H3;(H,3,4)(H,5,6)
InChIKeyMSJSVEGYALUGRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate (CAS 1208075-07-3) – Structural Identity and Baseline Characteristics for Procurement Evaluation


(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate (CAS 1208075-07-3) is a heterocyclic amine oxalate salt featuring an imidazo[1,2-a]pyridine core substituted at the 2-position with a p-tolyl (4-methylphenyl) group and at the 3-position with an aminomethyl moiety. The compound has molecular formula C17H17N3O4 and molecular weight 327.34 g/mol . It is supplied as a solid with purity typically ≥97–98%, and the oxalate counterion confers enhanced solid-state stability and handling characteristics relative to the free base . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules targeting CNS receptors, kinases, and proteases [1].

Why Substitution with Unsubstituted or Halogenated Imidazo[1,2-a]pyridine Analogs Fails: The Case for (2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate


Imidazo[1,2-a]pyridine-3-yl methanamine derivatives cannot be freely interchanged, because the identity of the 2-aryl substituent profoundly alters biological target engagement, potency, and selectivity. A systematic DPP-4 inhibitor study demonstrated that the 2-phenyl analog (5a, IC50 = 13.7 µM), the 2-(4-bromophenyl) analog (5j, IC50 = 0.94 µM), and the 2-(p-tolyl) analog (5k, IC50 = 7.46 µM) exhibit a 14.6-fold potency range within the same scaffold and assay [1]. Similarly, in anti-Giardia evaluation, the p-tolyl-substituted imidazopyrimidine (2d) matched the potency of the clinical reference albendazole, whereas other aryl variants showed diminished activity [2]. These data underscore that the p-tolyl group is not a generic placeholder but a determinant of pharmacological profile. For procurement, substituting a close analog without verifying the 2-aryl identity risks acquiring a compound with entirely different biological activity, invalidating SAR conclusions and wasting screening resources.

Quantitative Differentiation Evidence for (2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate vs. Closest Analogs


DPP-4 Inhibitory Potency: p-Tolyl Analog (Compound 5k) Shows Intermediate Affinity Between Phenyl and Bromophenyl Analogs in the Same Assay System

The 6-methyl-p-tolyl analog of the target compound, (6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride (5k), exhibits an IC50 of 7.46 µM against DPP-4 in a commercial DPP-4 Drug Discovery Kit assay [1]. In the same study and assay, the unsubstituted 2-phenyl analog (5a) shows IC50 = 13.7 µM, while the 2-(4-bromophenyl) analog (5j) shows IC50 = 0.94 µM [1]. The p-tolyl analog is thus approximately 1.84-fold more potent than the phenyl analog but 7.9-fold less potent than the 4-bromophenyl analog. This demonstrates that the p-tolyl group provides a specific, intermediate electronic and steric profile that is not replicated by either hydrogen or bromine at the para position.

DPP-4 inhibition Type 2 diabetes Scaffold hopping

GABAA Receptor Positive Allosteric Modulation: Hybrids Bearing 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine Core Achieve Nanomolar Potency at the Benzodiazepine Binding Site

Avermectin–imidazo[1,2-a]pyridine hybrids incorporating the 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine pendant exhibited IC50 values of 207 nM and 359 nM for binding at the benzodiazepine site of GABAA receptors in radioligand displacement assays [1]. The lead hybrid (compound 15e) demonstrated functional potentiation of GABA-mediated currents in rat cerebellar Purkinje neurons via patch-clamp electrophysiology [1]. While this study fixed the p-tolyl group and varied linker chemistry rather than aryl substituents, the sub-micromolar potency achieved is consistent with the broader literature showing that imidazo[1,2-a]pyridines with 2-aryl substituents (especially p-tolyl) exhibit high affinity for benzodiazepine-binding sites, as exemplified by the clinical drugs Zolpidem and Alpidem [2].

GABAA receptor Positive allosteric modulator CNS drug discovery

Anti-Giardia lamblia Activity: p-Tolyl-Substituted Imidazo[1,2-a]pyrimidine Matches Albendazole Potency, Outperforming Other Aryl Variants

In a head-to-head in vitro evaluation of 2-aryl-3-hydroxymethyl imidazo[1,2-a]pyridines and -pyrimidines against Giardia lamblia WB trophozoites, the imidazo[1,2-a]pyrimidine derivative bearing a p-tolyl substituent (compound 2d) was among the two most active compounds, showing effectiveness at a concentration similar to that of the reference drug albendazole (IC50 = 0.56 µM) [1]. In the imidazo[1,2-a]pyridine series, the p-tolyl derivative (1d) showed IC50 = 1.2 µM, which was superior to the 4-methoxyphenyl analog (1i, IC50 = 2.5 µM) and the 4-hydroxyphenyl analog (1g, IC50 = 3.8 µM) [1]. This demonstrates that the p-tolyl group confers anti-Giardia activity significantly better than other electron-donating aryl substituents.

Anti-Giardia Antiparasitic Imidazo[1,2-a]pyrimidine

Antimicrobial Activity Profile: p-Tolyl Derivative (4k) Exhibits Moderate Broad-Spectrum MIC Values Distinct from Potent Halogenated Analogs

In a systematic antimicrobial screening of N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamines (4a–l), the p-tolyl derivative 4k (R = 4-CH₃) showed minimum inhibitory concentrations (MICs) of: E. coli = 250 µg/mL, P. aeruginosa = 250 µg/mL, S. aureus = 250 µg/mL, S. pyogenes = 500 µg/mL, C. albicans = 1000 µg/mL, A. niger = 250 µg/mL, A. clavatus = 500 µg/mL [1]. In contrast, the 4-fluoro derivative 4j (R = 4-F) exhibited MICs of 12.5–100 µg/mL across the same panel, and the 4-chloro derivative 4e (R = 4-Cl) showed MICs of 12.5–250 µg/mL [1]. The p-tolyl compound is markedly less active than its halogenated counterparts, consistent with the SAR observation that electron-withdrawing groups enhance antimicrobial activity in this series [1].

Antimicrobial MIC Structure-activity relationship

Physicochemical Handling Advantage: Oxalate Salt Form Provides Defined Solid-State Properties and Improves Laboratory- Scale Weighing Accuracy vs. Free Base

The target compound is supplied as the oxalate salt (CAS 1208075-07-3), which is a well-defined crystalline solid at room temperature with a molecular weight of 327.34 g/mol . The free base (CAS 681260-17-3, C15H15N3, MW 237.30 g/mol) is also commercially available but is an oily or low-melting solid prone to handling difficulties and potential oxidation of the primary amine . Salt formation with oxalic acid increases the molecular weight by approximately 38%, improving weighing accuracy for small-scale synthesis (e.g., a 10 mg target mass of free base corresponds to 13.8 mg of oxalate salt, reducing relative weighing error). The oxalate salt is classified under GHS07 (Harmful/Irritant) with defined hazard statements (H315, H319, H335) and precautionary measures, providing standardized safety handling protocols .

Salt form Solid-state stability Laboratory handling

High-Confidence Application Scenarios for (2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate Based on Quantitative Evidence


DPP-4 Inhibitor SAR Studies Requiring a Non-Halogenated, Methyl-Substituted Comparator to Disentangle Hydrophobic vs. Halogen-Bonding Contributions to Target Affinity

The target compound's closest analog (6-methyl-p-tolyl derivative 5k) exhibits an IC50 of 7.46 µM against DPP-4, situated precisely between the inactive phenyl analog (13.7 µM) and the potent 4-bromophenyl analog (0.94 µM) [1]. This intermediate potency, attributable solely to the electron-donating methyl group without halogen bonding, makes the p-tolyl scaffold an indispensable reference compound for medicinal chemistry teams dissecting the physicochemical drivers of DPP-4 inhibition. Procurement of the oxalate salt enables direct use in enzymatic assays without concern for free base instability.

CNS Drug Discovery: Synthesis of GABAA Receptor Modulator Conjugates via the 3-Aminomethyl Handle

The 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine core, when conjugated to avermectin via the 3-aminomethyl position, yielded GABAA receptor PAMs with IC50 values of 207–359 nM at the benzodiazepine site and functional potentiation in neuronal patch-clamp recordings [1]. The target compound's free aminomethyl group at the 3-position provides a reactive primary amine handle for amide bond formation, reductive amination, or linker attachment, making it the ideal starting material for synthesizing novel GABAA receptor modulator candidates. Researchers should procure the oxalate salt and liberate the free base in situ prior to coupling reactions.

Anti-Giardia Drug Discovery: Lead Optimization Starting from a Scaffold with Albendazole-Equivalent Potency

The p-tolyl-substituted imidazo[1,2-a]pyrimidine derivative 2d achieved anti-Giardia IC50 ≈ 0.56 µM, matching the clinical standard albendazole, and the corresponding p-tolyl imidazopyridine 1d showed IC50 = 1.2 µM, outperforming 4-methoxy and 4-hydroxy analogs by 2–3-fold [1]. For teams pursuing novel giardiasis therapeutics, the (2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine scaffold represents the optimal starting point for further optimization of the imidazopyridine series, as alternative 2-aryl substituents have already been demonstrated to be inferior.

Antimicrobial SAR Reference Panel: Inclusion of the p-Tolyl Derivative as the Electron-Donating Benchmark in Electronic Perturbation Studies

The p-tolyl dimethylaminomethyl derivative 4k exhibits uniformly moderate antimicrobial MICs (250–1000 µg/mL across seven strains), in stark contrast to the high potency of electron-withdrawing halogenated analogs (e.g., 4-F derivative 4j with MICs of 12.5–100 µg/mL) [1]. This distinct activity profile positions the p-tolyl compound as an essential member of a complete SAR panel, providing the electron-donating extreme that is necessary to quantify the electronic contribution to antimicrobial activity. Procurement of the target oxalate salt enables inclusion of this key reference in screening libraries.

Quote Request

Request a Quote for (2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.